molecular formula C8H7ClF5N B2902596 2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride CAS No. 63281-48-1

2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride

Cat. No.: B2902596
CAS No.: 63281-48-1
M. Wt: 247.59
InChI Key: YDLUINFWDLJTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride typically involves the reaction of 2-(1,1,2,2,2-Pentafluoroethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

C8H6F5N+HClC8H7ClF5N\text{C}_8\text{H}_6\text{F}_5\text{N} + \text{HCl} \rightarrow \text{C}_8\text{H}_7\text{ClF}_5\text{N} C8​H6​F5​N+HCl→C8​H7​ClF5​N

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Scientific Research Applications

2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,2,2,2-Pentafluoroethyl)aniline
  • 2-(1,1,2,2,2-Trifluoroethyl)aniline
  • 2-(1,1,2,2,2-Tetrafluoroethyl)aniline

Uniqueness

2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, reactivity, and selectivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N.ClH/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14;/h1-4H,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUINFWDLJTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.